6-m-Tolylamino-1H-pyrimidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21332-93-4 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(3-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16) |
InChI Key |
STFBFOVWNBTISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 6-m-Tolylamino-1H-pyrimidine-2,4-dione and Analogues
The synthesis of 6-substituted aminouracils, such as this compound, can be achieved through several strategic approaches. These methods often involve the construction of the pyrimidine (B1678525) ring as a key step or the introduction of the amino substituent onto a pre-formed uracil (B121893) core.
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are a fundamental and widely employed strategy for constructing the pyrimidine ring system. These reactions typically involve the joining of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative.
A classic approach involves the condensation of a β-keto ester with urea or a substituted urea. For the synthesis of 6-substituted uracils, a key starting material is cyanoacetic acid, which upon reaction with urea in the presence of acetic anhydride, leads to the formation of 6-aminopyrimidine-2,4-dione (6-aminouracil). medwinpublishers.com This intermediate is pivotal for the subsequent introduction of the m-tolylamino group.
Another variation of condensation reactions is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-keto ester, and urea or thiourea. mdpi.com While traditionally used for synthesizing dihydropyrimidines, modifications of this reaction can lead to fully aromatic pyrimidine systems. mdpi.com
The Pinner synthesis offers another route, involving the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method is versatile and can be adapted to produce a variety of substituted pyrimidines.
A significant development in this area is the direct condensation of amides with nitriles, facilitated by an activating agent like trifluoromethanesulfonic anhydride. nih.gov This single-step process allows for the rapid construction of the pyrimidine ring from readily available starting materials.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a powerful tool for introducing the desired amino group at the C6 position of a pre-existing pyrimidine-2,4-dione ring. This often involves the displacement of a suitable leaving group.
A common strategy employs a 6-halouracil derivative, such as 6-chlorouracil, which can react with m-toluidine (B57737) to yield this compound. The reactivity of the halogen at the C6 position makes it susceptible to nucleophilic attack by the amine.
Another approach involves the use of 6-cyanouracil derivatives. The cyano group can act as a leaving group and be displaced by primary amines in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP) to afford the corresponding 6-alkylaminouracils. ntnu.edu.tw This method provides a direct route to introduce various amino substituents.
Furthermore, the synthesis of substituted 6-anilinouracils has been extensively studied for their biological activity. nih.gov These syntheses often rely on the reaction of a 6-aminouracil (B15529) precursor with an appropriate aniline (B41778) derivative, although the specific conditions can vary to optimize yield and purity.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step, often from simple starting materials. bohrium.com Several MCRs have been developed for the synthesis of pyrimidine derivatives.
One such strategy involves the one-pot reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of a catalyst to produce pyrimidine-5-carbonitrile derivatives. growingscience.com This approach can be adapted to incorporate the desired substituents for the synthesis of analogues of this compound.
Another example is a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium. mdpi.com This reaction leads to the formation of a novel uracil derivative and demonstrates the power of MCRs in generating structural diversity. mdpi.com
The synthesis of pyrano[2,3-d]pyrimidine-2,4-diones, which share the pyrimidine-2,4-dione core, is often achieved through multicomponent reactions involving barbituric acid, an aldehyde, and malononitrile. nih.govresearchgate.netrsc.org These reactions can be facilitated by various catalysts and conditions, including solvent-free heating or the use of nanocatalysts. nih.govresearchgate.net
Cyclization Reactions and Ring Formation
Cyclization reactions are at the heart of pyrimidine synthesis, where an acyclic precursor is transformed into the heterocyclic ring. These reactions can be initiated by various means, including intramolecular condensation or oxidative processes.
The synthesis of pyrimidines can be achieved through the cyclocondensation of β-enaminones with amidines. orientjchem.org This method provides a route to substituted pyrimidines and can be influenced by the reaction conditions and the nature of the substituents.
A notable method involves the acid-catalyzed condensation of α-formylpropionate with urea, followed by intramolecular cyclization under basic conditions to form thymine (B56734) (5-methyluracil). oup.com This principle can be extended to synthesize other substituted uracils.
Oxidative cyclization, often catalyzed by enzymes in biological systems, represents another strategy for ring formation. nih.gov In synthetic chemistry, similar principles can be applied using chemical oxidants to induce cyclization of appropriately functionalized acyclic precursors.
Radical cyclization reactions have also been explored, where a radical generated on a side chain of a uracil precursor can attack the pyrimidine ring to form a new cyclic structure. acs.org For instance, anomeric radicals generated from a vinyl group at the 6-position of uridine (B1682114) can attack the C6 position to form spiro nucleosides. acs.org
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further modifications can be introduced to explore structure-activity relationships and develop new analogues.
Modifications at the Pyrimidine Core
The pyrimidine ring itself offers several positions for further functionalization. The nitrogen atoms (N1 and N3) and the C5 position are common sites for modification.
Alkylation at the N1 and N3 positions is a frequent modification. For example, in the synthesis of certain biologically active xanthine (B1682287) derivatives, the precursor 5,6-diaminouracil (B14702) derivatives are often N-alkylated. frontiersin.org
The C5 position of the uracil ring is highly nucleophilic, especially in 6-aminouracil derivatives, making it susceptible to electrophilic substitution. nih.gov For instance, 6-aminouracil readily reacts with aldehydes in the presence of a surfactant catalyst to form methylene-bridged bis(6-aminouracil) derivatives. researchgate.net Nitrosylation at the C5 position is also a common reaction for 6-aminouracils. nih.gov
Furthermore, the development of methods for the C-6 metalation of 2,4-dichloropyrimidines using a zinc base allows for the introduction of various substituents at this position, providing a modular approach to synthesizing complex pyrimidine derivatives. nih.gov
Below is a table summarizing some of the key synthetic reactions for pyrimidine-2,4-dione derivatives:
| Reaction Type | Starting Materials | Product Type | Key Features | Reference(s) |
| Condensation | Cyanoacetic acid, Urea, Acetic anhydride | 6-Aminopyrimidine-2,4-dione | Fundamental route to 6-aminouracil. | medwinpublishers.com |
| Nucleophilic Substitution | 6-Cyanouracil derivatives, Primary amines | 6-Alkylaminouracils | Direct introduction of amino groups at C6. | ntnu.edu.tw |
| Multicomponent Reaction | Aldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine-2,4-diones | Efficient one-pot synthesis of fused pyrimidines. | nih.govresearchgate.net |
| Cyclization | β-Enaminones, Amidines | Substituted Pyrimidines | Versatile method for pyrimidine ring formation. | orientjchem.org |
| Functionalization | 6-Aminouracil, Aldehydes | Methylene-bridged bis(6-aminouracils) | Electrophilic substitution at the C5 position. | researchgate.net |
Substitutions on the Tolylamino Moiety
Modifications to the tolylamino portion of the molecule are crucial for creating a diverse range of derivatives. The synthesis of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines, which are analogs, often involves the introduction of various aryl groups. nih.gov For instance, the synthesis of N9-bridged compounds is achieved by the thermal cyclization of precursor 3-amino-6-(arylamino)-2-pyridinecarbonitriles. nih.gov This highlights that the arylamino side chains are incorporated before the formation of the pyrimidine ring system. nih.gov
Research into similar pyrimidine structures, such as 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, demonstrates the versatility of substitution patterns. This compound was synthesized via a four-component palladium-catalyzed reaction, showcasing the ability to introduce different substituents at various positions on the pyrimidine ring. mdpi.com
Annexation of Additional Heterocyclic Rings (e.g., Thienopyrimidines, Pyrazolopyrimidines)
The fusion of additional heterocyclic rings onto the this compound scaffold leads to the formation of complex systems like thienopyrimidines and pyrazolopyrimidines. These fused systems are of significant interest due to their diverse biological activities. mdpi.comresearchgate.net
Thienopyrimidines: The synthesis of thienopyrimidine derivatives can be achieved through various routes. One common method involves starting with a thiophene (B33073) ring and subsequently constructing the pyrimidine ring, or vice versa. researchgate.net For example, reacting 2-amino-thiophene derivatives with appropriate reagents can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. mdpi.comnih.govnih.gov Modifications can then be made to introduce various substituents. nih.govnih.gov A series of thienopyrimidine compounds were synthesized and characterized, demonstrating potent inhibition of STAT3 expression. bohrium.com
Pyrazolopyrimidines: The synthesis of pyrazolopyrimidines often involves the reaction of 5-aminopyrazole derivatives with various chemical reagents. nih.govresearchgate.net For instance, novel pyrazolo[1,5-a]pyrimidines have been synthesized from 5-aminopyrazoles, which are considered purine (B94841) analogs and have shown a range of biological applications. nih.govresearchgate.net The reaction of enaminosulfone with arylazodiaminopyrazole derivatives has also been utilized to furnish pyrazolopyrimidine derivatives. nih.gov
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is fundamental to controlling the synthesis of this compound and its derivatives.
Exploration of Nucleophilic Addition-Elimination Sequences
Nucleophilic addition-elimination is a key reaction mechanism in the synthesis of pyrimidine derivatives. savemyexams.comsavemyexams.com This two-step process typically involves the initial attack of a nucleophile on a carbonyl carbon, followed by the elimination of a small molecule. savemyexams.comsavemyexams.comyoutube.com In the context of acyl chlorides, which are highly reactive due to the strong dipole of the C-Cl bond, the lone pair on a nitrogen atom of an amine can initiate a nucleophilic attack on the carbonyl carbon. savemyexams.comyoutube.com This is followed by the elimination of a molecule like HCl. savemyexams.comsavemyexams.comyoutube.com This mechanism is fundamental in forming amide bonds, which can be a step in the synthesis of more complex pyrimidine structures.
Investigation of Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a significant isomerization reaction observed in certain heterocyclic systems, including pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.orgnih.gov This rearrangement typically proceeds through a ring-opening and ring-closure sequence. wikipedia.org The reaction can be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups. nih.gov For instance, in some 1-alkyl-2-iminopyrimidines, the rearrangement involves the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org While the term is widely used, detailed computational studies have shown that some reactions termed as Dimroth rearrangements may actually proceed through alternative pathways like nih.govnih.gov-sigmatropic shifts, especially under neutral conditions. nih.gov The propensity for this rearrangement is affected by the electronic properties of the heterocyclic ring; a decrease in π-electron density can facilitate the nucleophilic attack that initiates the process. nih.gov
Stereoselective Synthetic Approaches
The development of stereoselective synthetic methods is crucial for producing chiral derivatives of pyrimidine compounds with specific biological activities. A highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been described, involving an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction. rsc.org This method allows for the construction of complex 6/7/6-fused heterocyclic systems with excellent control over the stereochemistry. rsc.org
In another example, chiral N6-benzyladenine derivatives were synthesized through the amination of 6-chlorosubstituted purines with R- and S-(α-methylbenzyl)amine. nih.gov The study of these enantiomers revealed that their biological activity can be highly dependent on the stereochemistry at the α-carbon of the benzyl (B1604629) moiety. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons within the molecule, which fundamentally determines its chemical and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 6-m-Tolylamino-1H-pyrimidine-2,4-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to determine its electronic structure and reactivity parameters. ijcce.ac.ir
Key aspects of these studies involve the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolylamino group, whereas the LUMO is likely distributed over the electron-deficient pyrimidine-2,4-dione ring. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. ijcce.ac.ir A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.net These calculations provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties using DFT
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.10 | Indicates chemical reactivity and kinetic stability |
Theoretical calculations are instrumental in interpreting experimental spectroscopic data. Using methods like DFT, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net For this compound, these calculations can predict the characteristic vibrational modes, such as N-H stretching, C=O stretching of the dione (B5365651) group, and aromatic C-C stretching of the tolyl ring. Comparing calculated frequencies with experimental spectra helps in the precise assignment of spectral bands. ijcce.ac.ir
Similarly, Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.ir These theoretical values, when compared with experimental data, aid in the structural elucidation of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is color-coded to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine and pyrimidine (B1678525) ring are typically positive regions. researchgate.net
Green Regions: Represent neutral or zero potential areas.
The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the regions most likely to engage in intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis is performed to understand the delocalization of electron density and the nature of bonding within a molecule. malayajournal.org It investigates the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
For this compound, significant NBO interactions would include:
Delocalization of the lone pair (LP) of the amino nitrogen atom into the antibonding π* orbitals of the pyrimidine ring.
Interactions between the π orbitals of the tolyl ring and the pyrimidine ring system.
Table 2: NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) of amino group | π* (C=C) in pyrimidine ring | 45.8 |
| π (C=C) of tolyl ring | π* (N-C) of pyrimidine ring | 20.5 |
| LP (O) of C4=O | σ* (N1-C2) | 2.8 |
Molecular Modeling and Dynamics Simulations
These computational techniques are used to study the three-dimensional structure and dynamic behavior of molecules.
Conformational analysis of this compound involves exploring the different spatial arrangements that can arise from rotation around the single bonds, particularly the C-N bond connecting the tolyl group to the pyrimidine ring. The dihedral angle between the two ring systems is a key variable.
Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating this bond. For each conformation, the energy is calculated, and the structure is optimized to find the nearest local minimum. This process identifies the most stable, lowest-energy conformer of the molecule. researchgate.net Studies on similar bicyclic aromatic compounds often reveal that a non-planar conformation is energetically favored over a fully planar one due to the minimization of steric hindrance. ijcce.ac.irresearchgate.net
Table 3: Relative Energies of Different Conformers
| Conformer | Dihedral Angle (Tolyl-N-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 | 45° | 0.00 | Most Stable |
| 2 | 0° (Planar) | 5.20 | Less Stable |
| 3 | 90° | 3.15 | Intermediate |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.
Research on pyrimidine-2,4-dione derivatives has utilized molecular docking to explore their potential as inhibitors for various biological targets. For instance, studies have assessed substituted pyrimidine derivatives against targets like the epidermal growth factor receptor (EGFR) and its mutants (e.g., T790M), which are significant in cancer research. nih.gov Similarly, other pyrimidine analogues have been evaluated in silico as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in antimalarial drug development. nih.gov
In these studies, the pyrimidine scaffold is positioned within the enzyme's active site to identify key interactions that contribute to binding. The docking process generates a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding energy scores typically indicate a more stable and favorable interaction. These computational predictions are crucial for prioritizing compounds for synthesis and subsequent biological evaluation. nih.govnih.gov
Table 1: Examples of Molecular Docking Studies on Related Pyrimidine Scaffolds This table is illustrative of the methodologies applied to the pyrimidine class of compounds.
| Target Protein | PDB ID | Compound Class | Example Docking Finding | Source |
|---|---|---|---|---|
| Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Not Specified | Pyrimidine‐2,4‐diamines | Compounds were assessed in silico to predict inhibitory potential before synthesis and in vitro testing. nih.gov | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 2ITO, 2A4L | Triphenylamine-linked Pyridine Analogues | A synthesized compound showed a binding affinity of -8.1868 kcal/mol with the EGFR protein (PDB ID: 2ITO). researchgate.net | researchgate.net |
| EGFR Kinase (Wild and T790M mutant) | Not Specified | Pyrimidine and Pyridine derivatives | Docking studies were performed to support the potential of tested compounds as EGFR kinase inhibitors. nih.gov | nih.gov |
Ligand-Protein Interaction Profiling
Following molecular docking, ligand-protein interaction profiling is performed to analyze the specific non-covalent interactions between the ligand and the protein's active site residues. This detailed characterization is essential for understanding the molecular basis of recognition and for guiding lead optimization. nih.gov
Tools like the Protein-Ligand Interaction Profiler (PLIP) are often employed to automatically detect and visualize these interactions from 3D structural data, such as docking results or crystal structures. nih.govresearchgate.net The analysis identifies a range of interaction types that stabilize the ligand-protein complex. Understanding these interaction patterns, such as which amino acid residues form hydrogen bonds or engage in π-stacking, is critical for structure-based drug design. nih.gov
The principal types of non-covalent interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the pyrimidine ring) and acceptors (like carbonyl oxygens on the protein backbone).
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the tolyl group) and nonpolar residues in the protein's binding pocket.
π-Stacking: Involves the stacking of aromatic rings, such as the pyrimidine ring or the tolyl group, with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Salt Bridges: Ionic interactions between positively and negatively charged groups on the ligand and protein.
Halogen Bonds: Non-covalent interactions involving a halogen atom on the ligand and a nucleophilic site on the protein. nih.gov
Table 2: Common Non-Covalent Interactions Profiled in Ligand-Protein Complexes
| Interaction Type | Description | Source |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | nih.gov |
| π-Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | nih.gov |
| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between charged residues. | nih.gov |
| Halogen Bonds | The interaction between a halogen atom (Lewis acid) and a Lewis base. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug design for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. imist.maimist.ma
For pyrimidine-2,4-dione derivatives, QSAR models have been developed to predict their inhibitory activity against targets such as HIV reverse transcriptase (RT). imist.maresearchgate.net In a typical study, a dataset of compounds with known activities (e.g., pIC50 values) is used. imist.ma Statistical methods like Multiple Linear Regression (MLR) are employed to create a linear equation that correlates molecular descriptors (numerical representations of chemical structure) with activity. imist.maimist.ma To improve predictive accuracy, non-linear methods such as Artificial Neural Networks (ANN) can also be used. nih.govopenrepository.com
The robustness and predictive power of these models are rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. imist.maresearchgate.net A well-validated QSAR model can then be used to screen virtual compounds and guide the design of new derivatives with potentially enhanced biological activity. imist.ma
Table 3: Statistical Parameters for an Example QSAR Model for Pyrimidine-2,4-dione Derivatives This table represents typical validation metrics for QSAR models as described in the literature.
| Statistical Parameter | Description | Typical Value Range | Source |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 | openrepository.com |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | openrepository.com |
| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 | researchgate.net |
Descriptors for Molecular Properties and Structural Features
The foundation of any QSAR model is the set of molecular descriptors used to encode the structural features of the compounds. These descriptors are numerical values calculated from the molecular structure that can represent physicochemical, electronic, or topological properties.
In studies involving pyrimidine-2,4-dione derivatives, a range of quantum and physicochemical descriptors have been calculated to build predictive models. imist.maimist.ma For example, in the development of a QSAR model for HIV RT inhibitors, researchers selected four optimal descriptors from a larger pool. imist.maimist.maresearchgate.net The selection of relevant descriptors is a critical step, often achieved through statistical methods like Principal Component Analysis (PCA), to ensure they have a high correlation with biological activity but a low correlation among themselves. imist.maimist.ma
Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine-2,4-dione Derivatives
| Descriptor | Type | Description | Source |
|---|---|---|---|
| Octanol/water partition coefficient (logP) | Physicochemical | Represents the lipophilicity of the molecule, affecting its absorption and distribution. | imist.maimist.ma |
| Number of H-bond acceptors | Structural | The count of atoms (typically O or N) capable of accepting a hydrogen bond, crucial for ligand-receptor binding. | imist.maimist.ma |
| LUMO Energy | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | imist.maimist.ma |
| Density | Physicochemical | The mass per unit volume of the compound. | imist.maimist.ma |
Virtual Screening Methodologies
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the cost and time associated with hit identification compared to high-throughput screening.
For scaffolds like pyrimidine-2,4-dione, virtual screening can be conducted using several methodologies. One common approach is docking-based virtual screening , where all compounds in a database are docked into the target's active site, and the top-scoring compounds are selected for further investigation. nih.gov
Another powerful technique is pharmacophore-based virtual screening . A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is used as a 3D query to rapidly filter large chemical databases, retrieving only those molecules that match the pharmacophoric features. nih.gov Often, a hybrid or multi-step protocol is employed, starting with a rapid pharmacophore screen followed by a more computationally intensive docking-based screen on the initial hits to refine the selection. nih.govnih.gov These methods have been successfully applied to discover novel inhibitors for various enzymatic targets. nih.gov
Exploration of Biological Activities and Mechanistic Pathways in Vitro and in Silico
Enzyme Inhibition Studies
The structural scaffold of pyrimidine-2,4-dione is a key feature in a variety of enzyme inhibitors, targeting kinases, ubiquitin ligases, and transcription factors critical in cellular processes and disease progression.
Investigation of Kinase Inhibition
Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine-2,4-dione core has been explored as a template for the design of inhibitors for several important kinases.
CDK2 and c-Src Kinases: While direct studies on 6-m-Tolylamino-1H-pyrimidine-2,4-dione are limited, the broader class of pyrimidine (B1678525) derivatives has been extensively investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the non-receptor tyrosine kinase c-Src. Pyrazolopyrimidine derivatives, which share a bicyclic core with fused pyrimidine rings, have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. capes.gov.br For instance, certain 2-arylaminopurines, which are structurally related to the aminopyrimidine core, have demonstrated high selectivity for CDK2 over other kinases like CDK1. drugbank.comresearchgate.netfigshare.com This selectivity is often achieved through specific interactions with the ATP-binding pocket of the kinase. drugbank.comresearchgate.net Similarly, various pyrimidine-containing compounds have been investigated as inhibitors of c-Src kinase, which is often overexpressed in tumors. nih.gov The development of potent and selective inhibitors for these kinases is an active area of research for novel anticancer therapies. nih.govnih.gov
BRD4 and PLK1: Recent research has identified aminopyrimidine-2,4-diones as promising dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov A study on novel 5-arylethylidene-aminopyrimidine-2,4-diones demonstrated significant inhibitory activity against both BRD4 and PLK1. nih.gov For example, a compound from this series exhibited an IC50 value of 0.029 µM for BRD4 inhibition. nih.gov The simultaneous inhibition of these two key oncogenic proteins presents a synergistic approach to cancer therapy. nih.gov
Table 1: Kinase Inhibition by Pyrimidine-2,4-dione Derivatives and Related Compounds
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4 | IC50 of 0.029 µM for a representative compound. nih.gov |
| 5-arylethylidene-aminopyrimidine-2,4-diones | PLK1 | Showed significant inhibitory activity. nih.gov |
| Pyrazolopyrimidine derivatives | CDK2 | Demonstrated potent antitumor activity via CDK2 inhibition. capes.gov.br |
| 2-Arylaminopurines | CDK2 | Exhibited high potency and selectivity for CDK2 over CDK1. drugbank.comresearchgate.netfigshare.com |
| Pyrimidine derivatives | c-Src | Investigated as potential inhibitors for cancer therapy. nih.govnih.gov |
Targeting Ubiquitin E3 Ligases (e.g., HDM2)
The ubiquitin-proteasome system is crucial for protein degradation and cellular homeostasis. The E3 ubiquitin ligase HDM2 (Human Double Minute 2) is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Small molecules that inhibit the HDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.
While direct evidence for this compound as an HDM2 inhibitor is not prominent, the pyrimidine-dione scaffold has been incorporated into molecules designed to target this interaction. For instance, benzodiazepinedione derivatives have been identified as antagonists of the HDM2-p53 complex. researchgate.netresearchgate.net These compounds mimic the alpha-helical structure of the p53 transactivation domain that binds to HDM2. researchgate.net Furthermore, other small molecules with different heterocyclic cores have been shown to inhibit the E3 ligase activity of HDM2, leading to p53 stabilization. nih.govnih.gov
Modulation of Transcription Factors (e.g., PPARγ)
Inhibition of Cytoplasmic Mur Ligases
The Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making them attractive targets for the development of novel antibacterial agents. nih.govresearchgate.netresearchgate.netnih.govopenlabnotebooks.org These enzymes are responsible for the sequential addition of amino acids to UDP-N-acetylmuramic acid, a key step in building the bacterial cell wall. nih.govnih.govopenlabnotebooks.org
Research into inhibitors of Mur ligases has explored various chemical scaffolds. While direct inhibition by this compound has not been reported, pyrimidine derivatives have been investigated as MurF inhibitors. nih.gov One study identified pyrimidine derivatives that inhibited MurF, although they lacked in vivo activity. nih.gov The conserved nature of the active sites within the MurC-F ligase family suggests that it may be possible to design broad-spectrum inhibitors that target multiple enzymes in this pathway. nih.gov
Antimicrobial Research Perspectives
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have been a source of compounds with potential antibacterial activity.
Evaluation of Antibacterial Mechanisms
The antibacterial activity of pyrimidine-2,4-dione derivatives and related compounds has been explored, with some demonstrating promising results against various bacterial strains. The mechanism of action for these compounds is often linked to the inhibition of essential cellular processes.
For example, thieno[2,3-d]pyrimidinedione derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The exact mechanism of action for these compounds is still under investigation, but their structural features suggest they could interfere with key enzymatic pathways. nih.gov Other condensed pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidine-2,5-diones, have also been synthesized and screened for their antimicrobial properties, with some showing potent activity. capes.gov.brrjptonline.org The antibacterial mechanism of some pyrimidine-based compounds has been linked to the inhibition of cell wall biosynthesis, as seen with 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov
Table 2: Antibacterial Activity of Pyrimidine-related Compounds
| Compound Class | Target Organisms | Potential Mechanism of Action |
|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VRE) | Under investigation, likely inhibition of essential enzymes. nih.gov |
| Pyrimido[4,5-d]pyrimidine-2,5-diones | Various bacteria and fungi | Not specified, potent antimicrobial activity observed. capes.gov.br |
| 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive bacteria | Inhibition of cell wall biosynthesis. nih.gov |
Investigation of Antiviral Potential
The antiviral properties of pyrimidine derivatives, including those related to this compound, have been an area of active research. The uracil (B121893) nucleus is a fundamental component of nucleic acids, making its analogs potential candidates for interfering with viral replication. nih.gov
Studies on related 6-substituted uracil derivatives have shown varying degrees of antiviral activity against a range of DNA and RNA viruses. For instance, certain 6-(arylthio)uracils have demonstrated marginal activity against Herpes Simplex-1 Virus (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). researchgate.net Other uracil nucleoside analogs have shown activity against Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV), and Parainfluenza virus. nih.gov Specifically, aminoglucoglycerolipid derivatives have been synthesized and evaluated for their activity against the Influenza A virus (IAV), with some compounds showing notable inhibition of viral multiplication. mdpi.comnih.gov
The mechanism of antiviral action for many uracil analogs involves interference with viral nucleic acid synthesis or other essential viral enzymes. nih.govnih.gov For example, some compounds function by inhibiting viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. frontiersin.org The evaluation of antiviral efficacy is often determined through cytopathic effect (CPE) inhibition assays, which measure the ability of a compound to protect host cells from virus-induced damage. mdpi.comvirologyresearchservices.com While broad screenings of pyrimidine derivatives are common, specific data on the direct antiviral activity of this compound against a wide panel of viruses remains a subject for more detailed investigation.
Studies on Antifungal Activities
The potential of pyrimidine derivatives as antifungal agents has been explored, with a focus on their efficacy against various pathogenic fungi, particularly Candida species. nih.govresearchgate.net Candida infections are a significant cause of morbidity, and the rise of drug-resistant strains necessitates the development of new antifungal compounds. nih.govmdpi.com
Research on compounds structurally related to this compound has shown promising results. For example, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones exhibited potent antifungal activities against several human pathogenic fungi, with some derivatives showing greater potency than the standard drug fluconazole (B54011) against Candida krusei. nih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify antifungal activity, representing the lowest concentration of a compound that inhibits visible fungal growth. nih.govmdpi.com
One study on a thiosemicarbazone derivative, NSC319726, demonstrated activity against Candida auris, a multidrug-resistant species, with MIC values ranging from 0.125 to 0.25 µg/mL. nih.gov Although this compound showed complete growth inhibition in broth microdilution assays, time-kill curve analysis indicated a fungistatic (inhibiting growth) rather than fungicidal (killing fungi) effect. nih.gov The antifungal screening of various synthetic compounds is a continuous effort to identify new leads for treating fungal infections. researchgate.net
| Compound Class | Fungal Species | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 6-(N-arylamino)-7-methylthio-5,8-quinolinediones | Candida krusei | 0.8 - 12.5 µg/mL | nih.gov |
| NSC319726 (thiosemicarbazone) | Candida auris | 0.125 - 0.25 µg/mL | nih.gov |
| Arylsulfonamides | Candida glabrata | 0.250 mg/mL | mdpi.com |
Antioxidant Activity Research
Pyrimidine derivatives are recognized for their potential antioxidant properties, which stem from their ability to scavenge free radicals. nih.gov Free radicals are highly reactive molecules that can cause oxidative stress, a condition linked to various diseases. researchgate.net The antioxidant activity of these compounds is often evaluated using in vitro assays that measure their ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
The chemical structure of the pyrimidine ring, similar to benzene (B151609) and pyridine, allows it to act as a source of electrons, which can neutralize free radicals. nih.gov Studies on various pyrimidine derivatives have demonstrated their capacity for scavenging nitric oxide and hydrogen peroxide radicals. nih.govresearchgate.net The antiradical activity of related compounds, such as 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, has been shown to be dependent on the specific chemical substituents on the core structure. nih.gov While some derivatives in this class show high antioxidant activity, others can exhibit pro-oxidant effects, highlighting the importance of specific structural features. nih.gov
Oxidative stress can lead to damage of crucial biomolecules, including DNA. The ability of antioxidants to protect DNA from such damage is a significant area of research. Uracil, the parent compound of this compound, is a natural component of RNA and can be incorporated into DNA under certain conditions, where it is typically removed by DNA repair mechanisms. nih.gov
The protective role of pyrimidine derivatives against DNA damage is linked to their antioxidant and radical scavenging capabilities. By neutralizing harmful reactive oxygen species, these compounds can prevent the oxidative lesions that lead to DNA strand breaks and mutations. Some pyrimidine-based compounds are being investigated as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. nih.gov Inhibiting PARP-1 can enhance the efficacy of DNA-damaging cancer therapies. While the general antioxidant properties of pyrimidines suggest a potential for DNA protection, specific studies focusing on the ability of this compound to prevent oxidative DNA damage are needed for a conclusive understanding.
Anti-inflammatory Research
The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, particularly the inducible isoform COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. nih.gov
In silico molecular docking studies are frequently employed to predict how these compounds might bind to the active site of enzymes like COX-2. nih.govresearchgate.net Such studies can reveal potential interactions, like hydrogen bonding and hydrophobic contacts, with key amino acid residues in the enzyme's active site, providing a rationale for their inhibitory activity. nih.govresearchgate.net For example, docking studies of pyridopyrimidinone derivatives have shown binding patterns similar to selective COX-2 inhibitors like celecoxib. nih.gov
The anti-inflammatory actions of some pyrimidine-related compounds may also involve other pathways, such as the inhibition of lipoxygenase (LOX) enzymes or the modulation of pro-inflammatory cytokine production. nih.govnih.gov The development of dual inhibitors that target both COX and LOX pathways is an active area of research. nih.gov While the general class of pyrimidine derivatives shows promise as anti-inflammatory agents, detailed investigations into the specific molecular targets and pathways modulated by this compound are essential to fully characterize its anti-inflammatory profile.
| Compound Class | Molecular Target | Method of Investigation | Reference |
|---|---|---|---|
| Pyridopyrimidinones | COX-2 | Molecular Docking | nih.gov |
| Pyrazolyl Thiazolones | COX-2/15-LOX | Enzyme Inhibition Assays & Molecular Docking | nih.gov |
| 2-(Trimethoxyphenyl)-thiazoles | COX-1/COX-2 | In Vitro Enzyme Inhibition & Molecular Docking | researchgate.net |
The herbicidal potential of pyrimidine derivatives, including compounds structurally related to this compound, has been a subject of significant research. These investigations delve into their mechanisms of action at a molecular level, primarily focusing on their interactions within plant biological systems.
Mode of Action Studies in Plant Systems
The mode of action for uracil and pyrimidine-based herbicides is often associated with the disruption of fundamental physiological processes in plants, most notably photosynthesis and biosynthesis of essential molecules. orst.educapes.gov.br
Research into substituted uracil herbicides has revealed their capacity to inhibit photosynthesis. orst.edu This class of herbicides, which includes this compound by its structural classification as a substituted uracil, is known to interfere with the photosynthetic electron transport chain. orst.edu Specifically, these compounds can block the D-1 quinone-binding protein of photosystem II, thereby halting the flow of electrons necessary for energy production in the plant. orst.edunih.gov This inhibition leads to a cascade of events, including the production of secondary toxic substances, ultimately causing chlorosis (yellowing) and necrosis (tissue death) of the leaves. orst.edu
Furthermore, the uracil skeleton is a recognized key feature in a group of herbicides that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. nih.govnih.govresearchgate.net While direct studies on this compound are not extensively documented in the provided results, the structural similarity to known PPO-inhibiting herbicides suggests this as a potential mechanism of action. nih.govnih.gov
Studies on various pyrimidine derivatives have demonstrated a range of herbicidal activities. For instance, certain pyrazolylpyrimidine derivatives have been shown to inhibit root growth and reduce chlorophyll levels in weeds. nih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the specific herbicidal effects and their potency. nih.gov For example, the presence of an amino group at the 6-position of the pyrimidine ring has been linked to excellent inhibition of weed root growth. nih.gov
In silico molecular docking studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have provided evidence for their interaction with PPO, further supporting this enzyme as a likely target for this class of compounds. nih.gov These computational models help to visualize the binding of the herbicide molecule to the active site of the enzyme, providing insights into the structure-activity relationships. nih.govnih.gov
The following table summarizes the observed herbicidal activities of various related pyrimidine and uracil derivatives, providing context for the potential efficacy of this compound.
| Compound Class/Derivative | Target Weed Species | Observed Effect | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Lettuce (Lactuca sativa) | No marked inhibitory effect at 1 mM | nih.gov |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Strong inhibition of root growth | nih.gov |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | High inhibition of chlorophyll level | nih.gov |
| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives | Various broadleaf and grassy weeds | Good pre-emergence herbicidal activity | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Key Structural Features for Biological Activity
The biological activity of 6-m-Tolylamino-1H-pyrimidine-2,4-dione, a member of the broader class of 6-anilinouracils, is intrinsically linked to several key structural features. The uracil (B121893) core, the amino linker at the 6-position, and the nature of the aryl substituent all play critical roles in molecular recognition and biological function.
The uracil scaffold itself is a privileged structure in medicinal chemistry, known for its ability to mimic endogenous nucleobases and interact with a variety of biological targets. nih.gov The two carbonyl groups and the nitrogen atoms of the pyrimidine-2,4-dione ring are crucial for forming hydrogen bonds with target proteins. frontiersin.org Studies on related 6-substituted uracil derivatives have highlighted the importance of the N1 and N3 protons of the uracil ring, which may act as hydrogen bond donors. nih.gov Methylation at either the N1 or N3 position has been shown to significantly reduce or abolish biological activity in some contexts, underscoring the necessity of these unsubstituted positions for optimal interaction with biological targets. nih.gov
The m-tolyl group is a key determinant of the compound's specificity and potency. The position of the methyl group on the phenyl ring (meta in this case) dictates the spatial arrangement of the substituent and influences how the molecule fits into the binding site of a target protein. Quantitative structure-activity relationship (QSAR) studies on a series of 6-anilinouracil derivatives have demonstrated that the interaction between the inhibitor and its target enzyme is primarily governed by hydrophobic binding. nih.gov This suggests that the lipophilic character of the tolyl group is a significant contributor to the biological activity.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational design strategies for modifying this compound aim to optimize its interaction with specific biological targets, thereby enhancing its potency and selectivity. These strategies are often guided by an understanding of the structure-activity relationships within this class of compounds.
Another key strategy focuses on the pyrimidine-2,4-dione scaffold. Modifications at the N1 and N3 positions, while often detrimental to activity if bulky groups are introduced, can be explored with smaller, specific functionalities to fine-tune solubility and pharmacokinetic properties without disrupting essential hydrogen bonding interactions. nih.gov
Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the precise design of analogs that can form more favorable interactions. By identifying key amino acid residues in the binding pocket, modifications can be rationally designed to increase hydrophobic contacts, form additional hydrogen bonds, or displace unfavorable water molecules. For example, if a hydrophobic pocket exists near the tolyl group, introducing larger or more lipophilic substituents could enhance potency.
Furthermore, a "hybrid strategy" that incorporates pharmacophores from different classes of inhibitors has been proposed for related pyrimidine (B1678525) structures. This involves combining the uracil core, known to bind to certain protein domains, with functionalities that target other sites, potentially leading to dual-target inhibitors with novel mechanisms of action. nih.gov
Influence of Substituent Effects on Bioactivity Profiles
The bioactivity of this compound and its analogs is highly sensitive to the nature and position of substituents on both the pyrimidine and the tolyl rings.
Substituents on the Tolyl Ring: The position of the methyl group on the phenyl ring is a critical factor. Studies on related 6-arylalkylamino-substituted uracils have shown that substituents at the meta-position of the phenyl ring generally lead to a reduction in potency compared to those at the para-position. nih.gov This suggests that the spatial arrangement of substituents significantly impacts the compound's ability to fit optimally into the binding site of its target. The electronic nature of substituents on the phenyl ring also plays a crucial role. In a series of 6-substituted pyrimidine-2,4-dione derivatives, compounds with electron-withdrawing groups on the phenyl ring at the para position exhibited poor activity compared to those with no substituents or electron-donating groups. researchgate.netmedwinpublishers.com
Substituents on the Pyrimidine Ring: Modifications to the pyrimidine ring can also profoundly affect bioactivity. As previously mentioned, substitution at the N1 and N3 positions of the uracil ring often leads to a decrease in activity, highlighting the importance of the NH protons for hydrogen bonding. nih.gov Research on various uracil derivatives has consistently shown that modifications at the C5 and C6 positions of the pyrimidine ring are pivotal in modulating biological activity. nih.gov
The following table summarizes the general influence of substituent placement on the bioactivity of related 6-anilinouracil and 6-arylalkylaminouracil derivatives, which can be extrapolated to inform the design of this compound analogs.
| Substitution Position | General Effect on Bioactivity of Related Compounds | Reference |
| Phenyl Ring (para) | Often associated with higher potency compared to other positions. | nih.gov |
| Phenyl Ring (meta) | Generally results in reduced potency. | nih.gov |
| Phenyl Ring (ortho) | Also tends to reduce potency. | nih.gov |
| Uracil N1 | Substitution typically abolishes or reduces potency. | nih.gov |
| Uracil N3 | Substitution often diminishes activity. | nih.gov |
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds like this compound by improving their efficacy, pharmacokinetic profiles, and novelty.
Bioisosteric Replacements: This approach involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. For the tolyl moiety, bioisosteric replacements could include substituting the methyl group with other small alkyl groups, a halogen (like chlorine or fluorine), or a trifluoromethyl group to modulate lipophilicity and electronic properties. The entire tolyl ring could be replaced with other aromatic or heteroaromatic systems such as thiophene (B33073), furan, or pyridine to explore different binding interactions.
Scaffold Hopping: This strategy entails replacing the central pyrimidine-2,4-dione core with a structurally different scaffold while maintaining the essential pharmacophoric features, namely the hydrogen bond donor/acceptor pattern and the spatial orientation of the tolyl amino substituent. The aim is to discover new chemical series with improved properties. For instance, a scaffold hopping approach starting from a thienopyrimidine core led to the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of a target enzyme. nih.govresearchgate.net This demonstrates the potential of exploring different heterocyclic systems that can mimic the uracil core's interactions.
The table below illustrates potential bioisosteric replacements and scaffold hopping ideas for this compound.
| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| Pyrimidine-2,4-dione | Thieno[2,3-d]pyrimidine-2,4-dione | Maintain key hydrogen bonding features while altering physicochemical properties. |
| Pyrimidine-2,4-dione | Pyrano[2,3-d]pyrimidine-2,4-dione | Explore different fused ring systems to modulate activity and selectivity. nih.gov |
| Pyrimidine-2,4-dione | Imidazo[1,2-a]pyrimidine | Alter the core structure to explore new intellectual property space and potentially improve properties like solubility. dundee.ac.uk |
| m-Tolyl | 3-Chlorophenyl | Introduce an electron-withdrawing group to alter electronic interactions. |
| m-Tolyl | 3-Thienyl | Replace the phenyl ring with a bioisosteric heterocycle to probe for additional interactions. |
Development of Lead Compounds for Chemical Biology Research
While specific applications of this compound as a chemical probe are not extensively documented, its structural features make it a promising candidate for development into a tool compound for chemical biology research. Chemical probes are small molecules used to study biological systems, and lead compounds like this can be optimized to create such tools.
The development process would involve modifying the parent compound to incorporate features that allow for the study of its biological target. This could include the addition of a reactive group for covalent labeling of the target protein, or the attachment of a reporter tag, such as a fluorophore or a biotin molecule, to enable visualization or pull-down experiments.
The structure-activity relationship data is crucial in this process. Modifications would ideally be made at positions that are not critical for biological activity, to ensure that the probe retains its affinity and selectivity for the target. For example, if the methyl group on the tolyl ring is not essential for binding, it could be a suitable point for attaching a linker to a reporter group.
The ultimate goal is to develop a well-characterized chemical probe with high potency, selectivity, and cell permeability, which can be used to investigate the physiological and pathological roles of its biological target. The development of such probes from lead compounds is a critical step in translating basic biological discoveries into new therapeutic strategies.
Future Research Directions and Advanced Applications in Chemical Biology
Development of Novel Synthetic Strategies for Complex Derivatives
The synthesis of pyrimidine (B1678525) derivatives has been a cornerstone of heterocyclic chemistry. While foundational methods exist, the future development of complex derivatives of 6-m-Tolylamino-1H-pyrimidine-2,4-dione will require novel synthetic strategies. Current research on related compounds focuses on creating fused heterocyclic systems, such as pyridodipyrimidines, through reactions of aminopyrimidine-diones with various reagents. nih.gov Future work could adapt these methods to create more complex, three-dimensional structures based on the 6-m-tolylamino scaffold. The development of one-pot, multi-component reactions would be particularly valuable, allowing for the efficient generation of a diverse library of derivatives for biological screening. nih.gov
Advanced Mechanistic Elucidation of Biological Interactions
The biological activity of pyrimidine-diones is often attributed to their ability to interact with key biological macromolecules. For instance, certain aminopyrimidine-diones have been identified as dual inhibitors of BRD4 and PLK1, which are crucial targets in cancer therapy. mdpi.comnih.gov The mechanism often involves hydrogen bonding with specific amino acid residues, such as Asn140 in the BRD4 binding pocket. mdpi.com Future studies on this compound should employ advanced techniques like X-ray crystallography and cryo-electron microscopy to elucidate its binding modes with potential protein targets. Computational docking studies could also predict interactions and guide the design of more potent and selective analogs. mdpi.comnih.gov
Integration of Multi-omics Data with Compound Activity
Understanding the full biological impact of a compound requires a systems-level approach. A recent study highlighted the power of integrating multi-omics data to create a pyrimidine metabolism-related signature (PMRS) for prognostic purposes in lung adenocarcinoma. nih.gov This approach revealed that altered pyrimidine metabolism is a hallmark of tumor metabolic reprogramming. nih.gov Future research should investigate how this compound and its derivatives affect the transcriptome, proteome, and metabolome of cells. Integrating this multi-omics data with the compound's activity profile could reveal novel mechanisms of action and identify biomarkers for predicting response.
Application as Probes for Biological Pathway Delineation
Small molecules with well-defined biological targets are invaluable as chemical probes to delineate complex biological pathways. Given that related pyrimidine-diones can inhibit crucial cellular signaling pathways, such as the STAT3 signaling pathway in hepatocellular carcinoma, this compound derivatives could be developed into potent and selective probes. nih.gov For example, a derivative that specifically inhibits an enzyme like eEF-2K, which is involved in protein synthesis and metabolic stress adaptation in cancer cells, could be used to dissect the roles of this pathway in health and disease. nih.gov
Exploration of New Therapeutic Avenues Through Chemical Modification
The therapeutic potential of the pyrimidine-dione core is vast, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The chemical structure of this compound offers multiple sites for modification to explore new therapeutic avenues. For example, introducing different substituents on the tolyl ring or modifying the pyrimidine core could modulate its activity and selectivity. Research into related 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has shown that such modifications can lead to compounds that induce cancer cell apoptosis by elevating reactive oxygen species (ROS) production. rsc.org Similar structure-activity relationship (SAR) studies on this compound are essential for developing it into a viable drug candidate.
Sustainable and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. The development of green chemistry approaches for the synthesis of this compound and its derivatives is a critical future direction. This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts. researchgate.netresearchgate.net For instance, Hantzsch-like reactions under microwave irradiation and catalyst-free conditions have been successfully used for synthesizing fused pyrimidine systems with high yields and simple workups. researchgate.net Applying these principles will not only make the synthesis more efficient but also reduce its environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-<i>m</i>-tolylamino-1<i>H</i>-pyrimidine-2,4-dione, and how can reaction efficiency be validated?
- Methodology : A reductive amination approach, as described for structurally similar pyrimidine derivatives, is recommended. For example, reacting a pyrimidine aldehyde intermediate with <i>m</i>-toluidine in dry methanol under inert atmosphere (argon), using sodium cyanoborohydride at pH 6, can yield the target compound . Validate reaction efficiency via TLC monitoring, followed by purification via recrystallization or column chromatography. Confirm purity using melting point analysis (>300°C decomposition expected for stable crystalline products) and spectroscopic techniques (IR, <sup>1</sup>H/<sup>13</sup>C NMR) .
Q. How should crystallographic data for this compound be processed to resolve structural ambiguities?
- Methodology : Use the SHELX program suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For high-resolution structures, apply twin refinement if crystal twinning is observed. Validate hydrogen bonding patterns using graph-set analysis (e.g., Etter’s rules) to identify donor-acceptor motifs, which are critical for understanding packing interactions .
Q. What spectroscopic techniques are most reliable for characterizing substituent effects on the pyrimidine ring?
- Methodology : Combine <sup>1</sup>H NMR (to assess aromatic proton splitting patterns) and IR (to confirm carbonyl and amine functionalities). For advanced confirmation, use <sup>13</sup>C DEPT NMR to distinguish between CH3, CH2, and quaternary carbons. Compare experimental data with computational predictions (DFT calculations) to resolve discrepancies in tautomeric forms .
Advanced Research Questions
Q. How can hydrogen-bonding networks in crystalline 6-<i>m</i>-tolylamino-1<i>H</i>-pyrimidine-2,4-dione be systematically analyzed to predict polymorphism?
- Methodology : Employ graph-set analysis (R2<sup>2</sup>(8), etc.) to classify hydrogen-bond motifs. Use Mercury Software to visualize intermolecular interactions and calculate lattice energies. Experimentally, screen polymorphs via solvent-drop grinding or temperature-gradient crystallization, followed by PXRD to detect phase variations .
Q. What strategies are effective in reconciling contradictory bioactivity data for pyrimidine derivatives in enzyme inhibition assays?
- Methodology : Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish between competitive and non-competitive inhibition mechanisms. Cross-validate results using orthogonal assays (e.g., fluorescence quenching vs. calorimetry). For compounds showing inconsistent IC50 values, assess purity (>99% via HPLC) and confirm binding modes via molecular docking (AutoDock Vina) .
Q. How can computational methods guide the design of 6-<i>m</i>-tolylamino derivatives with enhanced binding affinity for dihydrofolate reductase (DHFR)?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-protein stability. Use free-energy perturbation (FEP) to predict substituent effects on binding ΔG. Synthesize top-ranked candidates and validate using SPR (surface plasmon resonance) for real-time affinity measurements .
Data Contradiction & Validation
Q. When NMR data conflicts with X-ray crystallography results regarding tautomeric forms, how should researchers proceed?
- Methodology : Conduct variable-temperature NMR to detect dynamic equilibria between tautomers. Complement with solid-state NMR or Raman spectroscopy to compare solution vs. crystalline states. If discrepancies persist, refine crystallographic models using Hirshfeld atom refinement (HAR) to account for hydrogen atom positions .
Q. How to address inconsistencies in synthetic yields across laboratories for the same pyrimidine derivative?
- Methodology : Standardize reaction conditions (e.g., inert atmosphere purity, solvent drying protocols). Perform controlled experiments to isolate variables (e.g., catalyst batch, moisture levels). Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize robustness .
Methodological Tables
Table 1. Key Synthetic Parameters for Reductive Amination
| Parameter | Optimal Condition | Validation Method |
|---|---|---|
| Solvent | Dry methanol | Karl Fischer titration |
| Reducing agent | NaBH3CN | TLC (Rf = 0.5) |
| pH | 6.0 (±0.2) | pH meter calibration |
| Reaction time | 12–24 h | HPLC monitoring |
Table 2. Common Hydrogen-Bond Motifs in Pyrimidine Crystals
| Graph Set | Donor-Acceptor Pair | Frequency in Derivatives |
|---|---|---|
| R2<sup>2</sup>(8) | N–H⋯O=C (pyrimidine) | 85% |
| C(6) | C–H⋯π (aryl interactions) | 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
